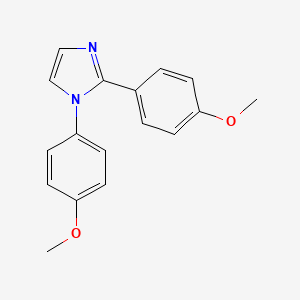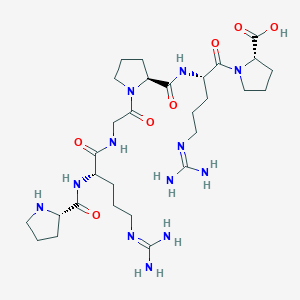
2-(1-Chloro-3-phenylpropylidene)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloro-3-phenylpropylidene)cyclopentan-1-one is an organic compound with a unique structure that combines a cyclopentanone ring with a phenylpropylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-3-phenylpropylidene)cyclopentan-1-one typically involves the reaction of cyclopentanone with 1-chloro-3-phenylpropylidene under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclopentanone, followed by the addition of 1-chloro-3-phenylpropylidene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-3-phenylpropylidene)cyclopentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentanones with various functional groups.
Scientific Research Applications
2-(1-Chloro-3-phenylpropylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Chloro-3-phenylpropylidene)cyclopentan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Bromo-3-phenylpropylidene)cyclopentan-1-one
- 2-(1-Iodo-3-phenylpropylidene)cyclopentan-1-one
- 2-(1-Chloro-3-methylpropylidene)cyclopentan-1-one
Uniqueness
2-(1-Chloro-3-phenylpropylidene)cyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring with a phenylpropylidene substituent. This structure imparts distinct chemical properties and reactivity compared to similar compounds with different halogen or alkyl substituents.
Properties
CAS No. |
868701-03-5 |
|---|---|
Molecular Formula |
C14H15ClO |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
2-(1-chloro-3-phenylpropylidene)cyclopentan-1-one |
InChI |
InChI=1S/C14H15ClO/c15-13(12-7-4-8-14(12)16)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI Key |
WHSTWTDUFNANGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(CCC2=CC=CC=C2)Cl)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)



![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)



![Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate](/img/structure/B14200852.png)

![N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B14200855.png)
![5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14200860.png)
![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)
